molecular formula C26H50 B13808988 Spiro[4.5]decane, 7-hexadecyl- CAS No. 2307-06-4

Spiro[4.5]decane, 7-hexadecyl-

Cat. No.: B13808988
CAS No.: 2307-06-4
M. Wt: 362.7 g/mol
InChI Key: BNDDTWKJQMCKBA-UHFFFAOYSA-N
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Description

Stereochemical Control in Chemical Transformations

The spiro[4.5]decane core contains a spirocenter, which is a quaternary carbon, and potentially other stereocenters on the rings. Controlling the stereochemistry during the synthesis of this framework is a critical aspect of its chemistry. The relative orientation of substituents on the rings can drastically affect the molecule's properties.

Several strategies have been developed to achieve high stereoselectivity in the formation of spiro[4.5]decane systems:

Catalytic Asymmetric Reactions: The use of chiral catalysts is a premier strategy for enantioselective synthesis. Highly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to effectively control the stereo- and regioselectivity of Diels-Alder reactions to produce spirocyclanones with excellent enantiomeric excess. nih.gov

Substrate and Reagent Control: Stereochemical outcomes can be directed by the inherent chirality of the starting materials or through the use of chiral auxiliaries. berkeley.edu In reductive cyclizations to form spirocycles, the final stereochemistry is often determined during the kinetically controlled cyclization step, sometimes favoring the thermodynamically more stable product even under kinetic control. technion.ac.il

Diastereoselective Reactions: In reactions like aldol (B89426) cyclizations or the reduction of ketones, the stereochemistry can be controlled to favor specific diastereomers (e.g., syn or anti products). berkeley.eduillinois.edu For example, the reduction of a spiro[4.5]decanone can lead to different alcohol diastereomers depending on the reducing agent and reaction conditions.

Synthetic Method Stereochemical Control Element Outcome Reference
Diels-Alder ReactionChiral confined acid catalyst (IDPi)High enantioselectivity nih.gov
Aldol ReactionChiral auxiliaries or catalystsDiastereoselective C-C bond formation berkeley.edu
Ketyl Radical CyclizationSamarium(II) Iodide (SmI₂)High stereoselectivity in tandem cyclization researchgate.net
Reductive CyclizationKinetic control in the cyclization stepFavors formation of the more stable product diastereomer technion.ac.il
Phenylsulfanyl MigrationAcid-catalysisControlled syn- or anti-stereochemistry illinois.edu

These methods highlight that achieving a specific stereoisomer of a substituted spiro[4.5]decane is a complex but solvable problem, relying on precise control over reaction pathways and reagents.

Oxidation and Reduction Pathways Relevant to Spiro[4.5]decane, 7-hexadecyl-

As a saturated hydrocarbon, the most relevant transformations for Spiro[4.5]decane, 7-hexadecyl- involve oxidation. Reduction pathways become important for its derivatives, particularly those containing carbonyl or other reducible functional groups.

Oxidation: The hydrocarbon backbone of the molecule can be oxidized under forcing conditions.

Oxidation of the Spiro Core: The tertiary C-H bonds within the spiro[4.5]decane rings are more susceptible to oxidation than the primary or secondary C-H bonds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., CrO₃) can oxidize these positions to introduce a ketone, typically on the six-membered ring. imperial.ac.uk For instance, the oxidation of related spiro[4.5]decenes with agents like tert-butyl chromate (B82759) has been used to synthesize spiro[4.5]decenones. sioc-journal.cn

Oxidation of the Hexadecyl Chain: As discussed in section 5.2, catalytic systems can hydroxylate the alkyl chain. Once an alcohol is formed, further oxidation is possible. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) will oxidize a primary alcohol to an aldehyde, while stronger agents like Jones reagent (CrO₃/H₂SO₄) will oxidize it all the way to a carboxylic acid. imperial.ac.ukfsu.edu

Reduction: Reduction reactions are primarily relevant to oxidized derivatives of Spiro[4.5]decane, 7-hexadecyl-.

Reduction of Ketones: If the spiro core has been oxidized to a spiro[4.5]decanone, the ketone can be reduced back to a secondary alcohol. This can be achieved with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such a reduction can often be controlled by the choice of reagent.

Reduction of Alkenes: Should a synthetic route produce an unsaturated spiro[4.5]decene derivative, the double bond can be reduced to a single bond via catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst). This process was used in the synthesis of saturated spiro[4.5]decan-2-ones from their corresponding dec-6-en-2-one precursors. sioc-journal.cn

Reduction of Carboxylic Acid Derivatives: If the hexadecyl chain is functionalized and oxidized to a carboxylic acid or ester, these groups can be reduced to a primary alcohol using a strong reducing agent like LiAlH₄. imperial.ac.uk

Properties

CAS No.

2307-06-4

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

9-hexadecylspiro[4.5]decane

InChI

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-20-18-23-26(24-25)21-16-17-22-26/h25H,2-24H2,1H3

InChI Key

BNDDTWKJQMCKBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCCC2(C1)CCCC2

Origin of Product

United States

Comprehensive Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like Spiro[4.5]decane, 7-hexadecyl-. Through the analysis of various NMR experiments, a complete picture of the molecular framework can be assembled.

The structural elucidation of Spiro[4.5]decane, 7-hexadecyl-, is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For Spiro[4.5]decane, 7-hexadecyl-, the spectrum is characterized by a complex series of overlapping multiplets in the aliphatic region (typically δ 0.8-2.0 ppm) corresponding to the protons of the spiro[4.5]decane core and the long hexadecyl chain. A characteristic triplet near δ 0.88 ppm is expected for the terminal methyl group of the hexadecyl chain.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the spiro-carbon atom (a quaternary carbon), the methylene (B1212753) carbons of the cyclopentane (B165970) and cyclohexane (B81311) rings, the methine carbon where the hexadecyl group is attached, and the carbons of the C16 alkyl chain. nih.gov The chemical shifts provide crucial information for assigning the carbon skeleton. researchgate.net

2D NMR Techniques : To resolve ambiguities from the 1D spectra, 2D NMR is employed.

COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin couplings, allowing for the mapping of proton connectivity within the cyclopentane and cyclohexane rings and along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly vital for identifying the connectivity around non-protonated carbons, such as the spiro-atom, and for confirming the attachment point of the hexadecyl chain to the spiro[4.5]decane framework. nih.gov

A representative, hypothetical dataset for the key NMR signals of Spiro[4.5]decane, 7-hexadecyl- is presented below.

PositionHypothetical ¹H NMR Shift (δ, ppm)Hypothetical ¹³C NMR Shift (δ, ppm)Key HMBC Correlations
Spiro-C (C5)-~40-45H on C1, C4, C6, C10
CH (C7)~1.5-1.7 (m)~35-40H on C6, C8, C1'
CH₂ (Hexadecyl, C1')~1.2-1.4 (m)~30-35H on C7, C2'
CH₃ (Hexadecyl, C16')~0.88 (t)~14.1H on C15'

The spiro[4.5]decane system is a conformationally complex structure. NMR studies on related substituted spiro[4.5]decanes have shown that the six-membered cyclohexane ring predominantly adopts a stable chair conformation. nih.govnih.gov The five-membered cyclopentane ring is more flexible, typically existing in an envelope or twist conformation.

Analysis of Coupling Constants (J-values) : The magnitude of the vicinal coupling constants (³JHH) between protons on the cyclohexane ring can help determine their dihedral angles and thus distinguish between axial and equatorial positions.

Nuclear Overhauser Effect (NOE) Spectroscopy : NOESY or ROESY experiments can detect through-space interactions between protons, providing evidence for their spatial proximity and helping to establish the relative stereochemistry and preferred conformation.

Variable Temperature (VT) NMR Studies : By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. arkat-usa.org Changes in the spectra can be used to calculate the energy barriers between different conformations. arkat-usa.org Theoretical calculations are often used in conjunction with experimental NMR data to predict the most stable conformations. cdnsciencepub.com

Advanced Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of Spiro[4.5]decane, 7-hexadecyl- and for deducing its structure through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M⁺·) and numerous fragment ion peaks.

For Spiro[4.5]decane, 7-hexadecyl- (C₂₆H₅₀, Mol. Wt. 362.68), the molecular ion peak at m/z 362 would be expected. The fragmentation pathways are dominated by cleavages at the weakest bonds. Studies on the parent spiro[4.5]decane show characteristic fragmentation involving the scission of bonds at the spiro-carbon, leading to the formation of methylenecyclopentane (B75326) (m/z 82) and methylenecyclohexane (B74748) (m/z 96) radical cations. aip.org For the 7-hexadecyl derivative, fragmentation would also be heavily influenced by the long alkyl chain, which typically undergoes a series of successive losses of CₙH₂ₙ₊₁ units.

Key expected fragmentation pathways include:

Cleavage of the C-C bond between the spiro[4.5]decane ring and the hexadecyl chain.

Rupture of the spirocyclic rings. aip.org

McLafferty rearrangement if suitable gamma-hydrogens are present.

m/zProposed Fragment IonFragmentation Pathway
362[C₂₆H₅₀]⁺·Molecular Ion (M⁺·)
225[M - C₁₀H₁₇]⁺Loss of hexadecyl radical
137[C₁₀H₁₇]⁺Spiro[4.5]decyl cation
96[C₇H₁₂]⁺·Methylenecyclohexane radical cation aip.org
82[C₆H₁₀]⁺·Methylenecyclopentane radical cation aip.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry. excedr.com It is the ideal method for analyzing non-volatile compounds like Spiro[4.5]decane, 7-hexadecyl- within complex mixtures, such as natural product extracts. researchgate.net

Spiro[4.5]decane, 7-hexadecyl- has been identified as a phytoconstituent in the hydroalcoholic extract of the plant Ipomoea eriocarpa. orientjchem.orgorientjchem.org In this research, LC-MS analysis using an electrospray ionization (ESI) source in positive mode (ES+) was employed. The compound was separated from other components in the extract on a chromatography column before being introduced into the mass spectrometer, where it was detected based on its specific mass-to-charge ratio. This technique allows for the confident identification and profiling of the compound even when present at low concentrations in a complex biological matrix. orientjchem.orgorientjchem.orgnih.gov

TechniqueMatrixReported m/zReference
LC-MS (ES+)Ipomoea eriocarpa hydroalcoholic extract213.17 orientjchem.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. ekb.eg For a compound like Spiro[4.5]decane, 7-hexadecyl-, GC-MS serves two primary purposes: purity assessment of a synthesized or isolated sample and identification in complex mixtures.

In this method, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of the compound. researchgate.net GC-MS is highly effective for separating the target compound from closely related isomers or impurities that may have co-eluted in other chromatographic methods. nih.gov While the parent spiro[4.5]decane is well-characterized by GC-MS, the higher boiling point of the 7-hexadecyl derivative requires appropriate GC conditions (e.g., high-temperature column and programming) for successful analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule. For Spiro[4.5]decane, 7-hexadecyl-, which is a saturated hydrocarbon, the vibrational spectra are characterized by absorptions and scattering corresponding to the stretching and bending of C-H and C-C bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of Spiro[4.5]decane, 7-hexadecyl- is expected to be dominated by features characteristic of alkanes. The synthesis and infrared spectra of this compound were reported in a 1960 study, which laid the groundwork for its characterization. acs.org The primary vibrational modes anticipated in the IR spectrum are:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are indicative of the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups present in the hexadecyl chain and the spiro[4.5]decane core.

C-H Bending: Moderate to strong absorptions between 1450 cm⁻¹ and 1470 cm⁻¹ arise from the scissoring and bending vibrations of the methylene groups. A weaker band around 1375 cm⁻¹ is characteristic of the symmetric bending of the terminal methyl group.

Skeletal Vibrations: The region below 1300 cm⁻¹ contains a complex series of weaker absorptions corresponding to wagging and twisting motions of the CH₂ groups and the C-C stretching vibrations of the entire carbon skeleton.

A vapor phase IR spectrum of a related compound, 2,7-dimethyl-1,6-dioxaspiro[4.5]decane, also shows prominent C-H stretching bands in the 2800-3000 cm⁻¹ region, further supporting the expected spectral features for the spiro[4.5]decane framework. spectrabase.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For non-polar molecules like Spiro[4.5]decane, 7-hexadecyl-, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. Key Raman-active modes for this compound would include:

C-H Stretching: The C-H stretching region (2800-3000 cm⁻¹) also exhibits strong bands in the Raman spectrum. acs.org Anharmonic calculations and experimental data on long-chain hydrocarbons like dodecane (B42187) show that this region is sensitive to the conformational order of the alkyl chain. rsc.org

C-C Stretching: The C-C stretching modes, particularly the symmetric stretches within the cycloalkane rings and the long alkyl chain, are expected to be prominent in the Raman spectrum, typically appearing in the 800-1200 cm⁻¹ range. s-a-s.org Studies on alkyl chains have shown that specific peaks around 1065 cm⁻¹ and 1130 cm⁻¹ are indicative of trans conformations, while a peak near 1079 cm⁻¹ corresponds to gauche conformations. researchgate.net

Skeletal Deformation Modes: Low-frequency Raman scattering provides information about the collective vibrational modes of the entire molecular skeleton.

The combination of IR and Raman spectroscopy offers a comprehensive vibrational fingerprint of Spiro[4.5]decane, 7-hexadecyl-, allowing for its unambiguous identification and providing insights into the conformational characteristics of its long alkyl chain.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Assignment
Asymmetric C-H Stretch~2925 (Strong)~2925 (Strong)-CH₂- groups
Symmetric C-H Stretch~2855 (Strong)~2855 (Strong)-CH₂- groups
Asymmetric C-H Stretch~2960 (Medium)~2960 (Medium)-CH₃ group
Symmetric C-H Stretch~2870 (Medium)~2870 (Medium)-CH₃ group
C-H Scissoring/Bending~1465 (Medium)~1465 (Medium)-CH₂- groups
Symmetric C-H Bending~1375 (Weak)~1375 (Weak)-CH₃ group
C-C StretchingWeak800-1200 (Strong)Carbon skeleton

X-ray Crystallography for Solid-State Structural Determination (Applicable to Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, its application to Spiro[4.5]decane, 7-hexadecyl- is challenging due to the molecule's long, flexible hexadecyl chain, which hinders the formation of single crystals suitable for diffraction experiments.

Nevertheless, the principles of X-ray crystallography are highly relevant for the structural elucidation of crystalline derivatives of spiro[4.5]decane. Numerous studies have successfully employed this technique to determine the solid-state structures of functionalized spiro[4.5]decanes. For instance, the crystal structures of various spiro[4.5]decane derivatives incorporating oxo, dioxo, and benzylidene groups have been resolved, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

In a hypothetical scenario where a crystalline derivative of Spiro[4.5]decane, 7-hexadecyl- could be synthesized (e.g., by introducing a polar functional group that facilitates crystallization), a single-crystal X-ray diffraction experiment would yield a wealth of structural data. The process would involve:

Crystal Growth: Growing a high-quality single crystal of the derivative.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and thermal parameters are refined.

The resulting crystal structure would confirm the spirocyclic nature of the core, reveal the conformation of the cyclopentane and cyclohexane rings, and detail the packing of the molecules in the crystal lattice. For example, the crystal structure of (±)-peniorthoester A, which contains a 1,4,6-trioxaspiro[4.5]decane-7-one unit, was determined by X-ray diffraction, confirming its complex molecular architecture. nih.gov Similarly, the structures of other functionalized spiro[4.5]decanes have been elucidated, showcasing the power of this technique. chemrxiv.org

Crystallographic Parameter Example Value (from a Spiro[4.5]decane derivative) Information Provided
Crystal SystemMonoclinicThe basic symmetry of the crystal lattice.
Space GroupP2₁/cThe specific symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, β)a = 11.79 Å, b = 32.56 Å, c = 8.17 Å, β = 91.95° nih.govThe dimensions and shape of the unit cell.
Bond LengthsC-C: ~1.54 Å, C-H: ~0.98 ÅThe distances between bonded atoms.
Bond AnglesC-C-C: ~109.5° (in tetrahedral carbons)The angles between adjacent bonds.
Torsion AnglesVariesDescribes the conformation of the rings and substituents.

Chromatographic Techniques for Separation Science

Chromatographic methods are indispensable for the separation, purification, and analysis of complex mixtures, as well as for the assessment of the purity of individual compounds. For a non-polar, high-molecular-weight compound like Spiro[4.5]decane, 7-hexadecyl-, gas chromatography and high-performance liquid chromatography are the most pertinent techniques.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. openaccessjournals.com Given its hydrocarbon nature, Spiro[4.5]decane, 7-hexadecyl- is well-suited for GC analysis. GC is particularly powerful for assessing the purity of a sample by separating the target compound from any impurities. libretexts.org

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) then sweeps the vaporized sample onto a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall. For a non-polar compound like Spiro[4.5]decane, 7-hexadecyl-, a non-polar stationary phase (e.g., polydimethylsiloxane) would be appropriate.

The time it takes for the compound to travel through the column and reach the detector is its retention time, which is a characteristic property under a given set of conditions. The purity of the sample can be determined by the relative area of the peak corresponding to Spiro[4.5]decane, 7-hexadecyl- compared to the total area of all peaks in the chromatogram. birchbiotech.com For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The NIST Chemistry WebBook indicates the availability of gas chromatography data for related spiro[4.5]decanone derivatives, highlighting the utility of this technique for this class of compounds. nist.gov

GC Parameter Typical Condition for High-Molecular-Weight Hydrocarbons Purpose
Column TypeCapillary column (e.g., 30 m x 0.25 mm ID)Provides high resolution separation.
Stationary PhaseNon-polar (e.g., 5% Phenyl Polysiloxane)Separation based on boiling point and van der Waals interactions.
Carrier GasHelium or HydrogenTransports the analyte through the column.
Inlet Temperature250-300 °CEnsures rapid vaporization of the sample.
Oven Temperature Programe.g., 100 °C hold for 2 min, then ramp to 300 °C at 10 °C/minAllows for the separation of compounds with a wide range of boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID is sensitive to hydrocarbons; MS provides structural information.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. libretexts.org While GC is often preferred for volatile hydrocarbons, HPLC is also a viable method, especially for purification or for the analysis of samples that may not be suitable for GC. The detection of Spiro[4.5]decane, 7-hexadecyl- in a plant extract by LC-MS demonstrates the applicability of this technique. orientjchem.org

For a non-polar compound like Spiro[4.5]decane, 7-hexadecyl-, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A key challenge in the HPLC analysis of saturated hydrocarbons is detection, as they lack a chromophore for UV-Vis absorbance detection. Therefore, detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) would be required. The use of LC-MS is particularly powerful as it couples the separation power of HPLC with the identification capabilities of mass spectrometry.

HPLC Parameter Typical Condition for Non-Polar Compounds Purpose
Column TypeReversed-Phase (e.g., C18, 250 mm x 4.6 mm ID)Separation based on hydrophobicity.
Mobile PhaseIsocratic or gradient elution with a mixture of non-polar and polar solvents (e.g., Acetonitrile/Isopropanol)Elutes the analyte from the column.
Flow Rate1.0 mL/minControls the speed of the separation.
Column TemperatureAmbient or slightly elevated (e.g., 30-40 °C)Affects viscosity and separation efficiency.
DetectorRefractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)Detects the analyte as it elutes from the column.

Theoretical and Computational Investigations of Spiro 4.5 Decane, 7 Hexadecyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules and their potential reactivity. numberanalytics.com These methods, particularly Density Functional Theory (DFT), have become essential for studying complex organic reaction mechanisms by providing detailed information about potential energy surfaces, transition states, and intermediates. numberanalytics.comsumitomo-chem.co.jp By calculating the electronic state of chemical compounds, DFT can achieve high accuracy comparable to more computationally expensive ab initio methods, making it a widely applied tool for investigating reaction mechanisms. sumitomo-chem.co.jp

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating complex reaction mechanisms by identifying the transition states and intermediates involved. numberanalytics.com The application of DFT provides a practical framework for calculating the ground-state density and energy of a system. numberanalytics.com

In the context of spiro compounds, DFT has been successfully employed to explore the mechanisms of complex transformations. For example, a combined DFT and experimental study on the palladium-catalyzed spirocyclization of acrylamides detailed a mechanistic pathway involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion. rsc.org The calculations were able to explain regioselectivities and the reasons why certain substrates failed to produce the expected products. rsc.org Such studies highlight how DFT can be used to understand potential synthetic routes to spirocyclic frameworks like that found in Spiro[4.5]decane, 7-hexadecyl-. By modeling potential transition states, researchers can predict the feasibility and outcomes of chemical reactions, guiding synthetic efforts and providing a deeper understanding of molecular reactivity. numberanalytics.compuneetguptaiitroorkee.co.in

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

For molecules with significant conformational flexibility, such as Spiro[4.5]decane, 7-hexadecyl-, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential computational techniques. MD simulations, in particular, allow for the exploration of the conformational landscape of a molecule over time, providing insights into its stability and preferred shapes.

The long hexadecyl chain attached to the spiro[4.5]decane core introduces numerous rotational degrees of freedom. DFT simulations of analogous spiro compounds suggest that such long alkyl chains tend to adopt a helical conformation to minimize steric hindrance. vulcanchem.com MD simulations can further explore this by modeling the molecule's movement and interactions, confirming the most stable conformations in various environments. These techniques have been applied to other spiro[4.5]decane derivatives to understand their binding and stability. For instance, MD simulations were used to investigate the stable binding of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to opioid receptors and to confirm the high potential binding of spiro-piperidine derivatives to their target. nih.govnih.gov While these examples are from a biological context, the methodology is directly applicable to analyzing the conformational stability of Spiro[4.5]decane, 7-hexadecyl- itself.

Thermochemical Research on Spiroalkanes: Enthalpies of Combustion, Formation, and Vaporization

Thermochemical properties are critical for understanding the energy content and stability of a compound. The standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a key metric of a molecule's energetic stability. wikipedia.orgchemguide.co.uk Similarly, the enthalpy of combustion (ΔcH°) measures the heat released upon complete burning in oxygen. chemguide.co.uk

Experimental thermochemical data for spiroalkanes provide a benchmark for computational methods. Precision oxygen-bomb combustion calorimetry has been used to determine the enthalpies of combustion and formation for several spiroalkanes, including the parent spiro[4.5]decane structure. doi.orgresearchgate.net A study by Subach and Zwolinski specifically measured these values for a series of spiro compounds, providing crucial experimental data for this class of molecules. doi.org Another publication by the same authors provided thermochemical data for 7-n-Hexadecylspiro vulcanchem.commdpi.comdecane. nist.gov

Thermochemical Properties of Spiro[4.5]decane, 7-hexadecyl-
PropertyValueUnitsSource
Standard Liquid Enthalpy of Combustion (Δcliquid)-16945.8 ± 8.8kJ/molCheméo chemeo.com
Enthalpy of Formation at Standard Conditions (Δfgas)-173.71kJ/molVulcanchem vulcanchem.com
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)79.4kJ/molCheméo chemeo.com
Experimental Thermochemical Data for Related Spiroalkanes doi.orgresearchgate.net
CompoundStandard Enthalpy of Combustion (ΔHco(l))Standard Enthalpy of Formation (ΔHfo(l))
Spiro[4.5]decane-6307.54 ± 2.01 kJ/mol (-1507.54 ± 0.48 kcal/mol)-200.04 ± 2.13 kJ/mol (-47.81 ± 0.51 kcal/mol)
Spiro[5.5]undecane-6942.42 ± 2.80 kJ/mol (-1659.28 ± 0.67 kcal/mol)-244.51 ± 2.93 kJ/mol (-58.44 ± 0.72 kcal/mol)
Spiro[5.6]dodecane-7613.84 ± 2.30 kJ/mol (-1819.75 ± 0.55 kcal/mol)-252.42 ± 2.55 kJ/mol (-60.33 ± 0.61 kcal/mol)

Experimentally determining thermochemical data for every compound is impractical. Therefore, computational methods, such as group additivity schemes, have been developed to estimate these properties. dtic.mil These procedures, often called incremental homologous series correlation procedures, calculate a molecule's thermochemical properties by summing the contributions of its constituent chemical groups. researchgate.net

This approach relies on the principle that the properties of a large molecule can be dissected into the properties of its smaller, well-defined parts. For hydrocarbons, Benson's group additivity method is a well-known example. dtic.mil The validity of these methods is established by comparing the estimated thermochemical data against experimental values for a homologous series of compounds. nih.gov For instance, the strain energy of spiroalkanes can be estimated by summing the strain energies of the constituent rings, a principle that holds true for compounds like spiro[5.5]undecane. mdpi.com By establishing reliable group increments from experimental data on smaller spiroalkanes, the enthalpies of formation and combustion for larger, more complex derivatives like Spiro[4.5]decane, 7-hexadecyl- can be predicted with reasonable accuracy.

Computational Modeling for Structure-Property Relationships (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical and chemical properties. mdpi.comdiva-portal.org These models use calculated molecular descriptors—numerical values that characterize aspects of a molecule's topology, geometry, or electronic distribution—to predict properties like boiling point, density, or solubility. mdpi.comnih.gov

For Spiro[4.5]decane, 7-hexadecyl-, a QSPR model would use descriptors that capture its unique features: the spiro-junction, the size and shape of the cyclopentane (B165970) and cyclohexane (B81311) rings, and the length of the hexadecyl chain. By developing a mathematical relationship between these descriptors and a known property for a set of similar molecules, the model can then predict that property for the target compound. mdpi.com This approach has been used to predict the boiling points of various cycloalkanes, including spiroalkanes. mdpi.com The table below shows physical properties for Spiro[4.5]decane, 7-hexadecyl- that are often estimated using such QSPR models.

Estimated Physical Properties of Spiro[4.5]decane, 7-hexadecyl- chembk.com
PropertyValue (Estimated)
Molecular FormulaC26H50
Molar Mass362.68 g/mol
Density0.8355 g/cm³
Boiling Point429.23 °C
Refractive Index1.8430

Chemical Reactivity and Transformative Processes of Spiro 4.5 Decane, 7 Hexadecyl

Mechanistic Investigations of Reactions Involving the Spiro[4.5]decane Core

The construction and modification of the spiro[4.5]decane skeleton are central to the synthesis of this and related compounds. Various reaction mechanisms have been investigated to build this specific spirocyclic system.

One powerful method is the intramolecular aldol (B89426) reaction , which can be used to form the spirocyclic core. For instance, a basic aldol cyclization of a key diketone intermediate was employed in the formal total synthesis of β-vetivone, a natural product containing a spiro[4.5]decane core, proceeding in high yield. berkeley.edu Another classic approach involves an acid-catalyzed ring-opening of a cyclopropane, which has been used as a key step to generate a spiro[4.5]decanone framework. berkeley.edu

Modern synthetic methods have introduced more intricate mechanistic pathways. Radical cyclizations offer a highly stereoselective route. Ketyl radical-mediated tandem cyclizations, promoted by samarium(II) iodide (SmI₂), have been shown to convert ω-alkynyl carbonyl compounds into spiro[4.5]decanes with a high degree of stereocontrol. researchgate.net

Furthermore, transition-metal catalysis plays a significant role. Gold(I) catalysts have been utilized in vinylogous Conia-ene reactions to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones. nih.gov The mechanism of such reactions is a subject of deep interest, with computational studies providing insight into the regio-, stereo-, and chemoselectivities observed. nih.gov The cyclization pathway to establish the spiro junction often involves the coordination of a heteroatom with carbonyl centers, followed by a ring-closing nucleophilic attack to generate a tetrahedral intermediate that proceeds to the final spirocyclic product. researchgate.net

Functional Group Interconversions on the Hexadecyl Chain

The hexadecyl chain of Spiro[4.5]decane, 7-hexadecyl- consists entirely of inert sp³ C-H bonds, making its selective functionalization a significant chemical challenge. technion.ac.ilsioc-journal.cn Unlike molecules with pre-existing functional groups, introducing new reactivity to this long alkyl chain requires the direct activation of these strong C-H bonds. technion.ac.ilimperial.ac.uk

The primary challenge lies in achieving site-selectivity, as there are numerous chemically similar methylene (B1212753) (CH₂) and methyl (CH₃) groups. technion.ac.il Modern catalysis has provided several strategies to overcome this:

Terminal C-H Functionalization: Significant research has focused on selectively functionalizing the terminal methyl group of long alkanes, as it is often the most sterically accessible position. Homogeneous catalysts based on rhodium and iridium can activate alkanes and lead to the regioselective formation of α-olefins or terminally borylated alkanes. berkeley.eduillinois.edu These borylated intermediates are exceptionally versatile, serving as precursors to alcohols, amines, and other functional groups through subsequent reactions.

Biocatalytic and Bio-inspired Oxidation: Nature offers highly selective enzymes for this task. Alkane monooxygenase (AlkB), for example, is an enzyme that can hydroxylate the terminal carbon of alkanes with remarkable precision, providing a direct route to a primary alcohol. nih.gov Inspired by this, synthetic iron and manganese catalysts have been developed to perform C-H oxidation, though achieving high selectivity for primary C-H bonds over more reactive secondary (methylenic) sites remains difficult. researchgate.netnih.gov The choice of solvent can influence chemoselectivity; for instance, using 2,2,2-trifluoroethanol (B45653) can favor the formation of the primary alcohol over further oxidation to a carboxylic acid. researchgate.netnih.gov

Combined Approaches: A powerful two-step strategy involves the biocatalytic dehydrogenation of the alkane to an alkene using a bacterial strain, followed by a metal-catalyzed "metal-walk" or remote functionalization sequence to introduce a functional group at the terminal position. nih.gov

Once an initial functional group, such as a hydroxyl group or halide, is installed on the hexadecyl chain, a wide array of standard functional group interconversions can be performed. These are the foundational reactions of organic synthesis that transform one functional group into another. imperial.ac.ukwikipedia.orgsolubilityofthings.com For example, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into an alkyl halide, which can then undergo nucleophilic substitution to introduce amines, azides, thiols, and other functionalities. sinica.edu.twfsu.edu

Reaction Type Reagents/Catalyst Product on Hexadecyl Chain Reference
Terminal BorylationCp*RhP(p-tol)₃₂Terminal Boronate Ester berkeley.edu
Terminal HydroxylationAlkane Monooxygenase (AlkB)Primary Alcohol nih.gov
C-H OxidationMn or Fe catalysts, H₂O₂Alcohol, Ketone, or Carboxylic Acid researchgate.netnih.gov
DehydrogenationRhodococcus mutantAlkene nih.gov
Alcohol to AldehydePyridinium (B92312) chlorochromate (PCC)Aldehyde fsu.edu
Alcohol to Alkyl BromidePBr₃ or HBrAlkyl Bromide sinica.edu.tw
Alkyl Halide to AmineNH₃ or amine nucleophileAmine sinica.edu.tw

Derivatization Strategies for Spiro[4.5]decane, 7-hexadecyl-

Derivatization of the parent compound can be achieved by targeting either the spiro[4.5]decane core or the hexadecyl side chain. These strategies allow for the synthesis of a library of related molecules for various research applications.

Applications of Spiro 4.5 Decane, 7 Hexadecyl in Materials Science Research

A Versatile Building Block for Advanced Organic Materials

The distinct architecture of Spiro[4.5]decane, 7-hexadecyl-, which combines a bulky, three-dimensional spirocyclic scaffold with a flexible, long alkyl chain, makes it a promising candidate for the synthesis of complex materials with tailored functionalities. ontosight.ai The spiro[4.5]decane unit imparts conformational rigidity and a well-defined spatial orientation, while the hexadecyl chain introduces properties associated with long-chain hydrocarbons, such as hydrophobicity and the propensity for self-organization.

Integration into Polymeric Systems for Tailored Properties

While direct studies on the incorporation of Spiro[4.5]decane, 7-hexadecyl- into polymeric systems are not extensively documented, its structure suggests significant potential. The introduction of the bulky spiro[4.5]decane unit into a polymer backbone could disrupt chain packing, leading to materials with altered physical properties such as increased free volume, modified glass transition temperatures, and enhanced solubility in organic solvents.

Furthermore, the hexadecyl chain could act as a pendant group, influencing the polymer's morphology and surface properties. For instance, in bulk polymers, these long alkyl chains could self-assemble into microphase-separated domains, creating nanostructured materials with anisotropic properties. The specific interactions of these alkyl groups could be harnessed to create polymers with controlled surface wettability or to serve as solid-state plasticizers.

Table 1: Hypothetical Impact of Spiro[4.5]decane, 7-hexadecyl- Integration on Polymer Properties

Polymer PropertyPotential Influence of Spiro[4.5]decane UnitPotential Influence of Hexadecyl Chain
Glass Transition (Tg) Increase due to restricted chain mobilityDecrease due to plasticization effect
Mechanical Strength May be altered due to disruption of packingCould be reduced due to increased free volume
Solubility Enhanced in organic solventsIncreased lipophilicity
Morphology Introduction of amorphous regionsPotential for microphase separation

Design of Self-Assembling Molecular Architectures

The amphiphilic nature of molecules containing both a rigid, polarizable core and a long, nonpolar tail is a key driver for self-assembly. Although specific research on the self-assembling behavior of Spiro[4.5]decane, 7-hexadecyl- is nascent, the presence of the long hexadecyl chain strongly suggests a tendency to form ordered structures in appropriate solvents or at interfaces.

It is hypothesized that in polar solvents, these molecules could aggregate to form micelles or vesicles, sequestering the hydrophobic hexadecyl tails away from the solvent. Conversely, in nonpolar environments, reverse micelles might form. On solid substrates, the compound could form self-assembled monolayers (SAMs), with the spiro[4.5]decane group potentially anchoring to the surface, leaving the hexadecyl chains to form a well-ordered, low-energy outer layer. The precise architecture of these assemblies would be dictated by a delicate balance of van der Waals forces, steric hindrance from the bulky spiro core, and substrate-molecule interactions.

Interfacial and Surface Chemistry Studies

The interface between different phases is a critical region in many material applications, and the molecular structure of Spiro[4.5]decane, 7-hexadecyl- makes it a subject of interest for studying and controlling interfacial properties.

Investigation of Hexadecyl Chain's Influence on Nanoparticle Stabilization and Dispersion

The long hexadecyl chain of Spiro[4.5]decane, 7-hexadecyl- is expected to play a crucial role in the stabilization of nanoparticles in non-aqueous media. When adsorbed onto the surface of a nanoparticle, the spiro[4.5]decane moiety could provide a robust anchor, while the extended hexadecyl chains would create a steric barrier. This "hairy" layer of alkyl chains would prevent the nanoparticles from aggregating due to van der Waals attractions, thus ensuring a stable dispersion.

The effectiveness of this stabilization would depend on the grafting density of the molecule on the nanoparticle surface and the conformational freedom of the hexadecyl chains. A dense packing of these chains would lead to a more effective steric repulsion. The non-polar nature of the hexadecyl groups would render the nanoparticles readily dispersible in hydrophobic polymers and organic solvents, a key requirement for the fabrication of nanocomposites with enhanced mechanical, optical, or electronic properties.

Research into Novel Chemical Reagents and Catalytic Components Utilizing the Spiro[4.5]decane Framework

The spiro[4.5]decane framework itself is a valuable scaffold in synthetic chemistry. Its rigid structure can be functionalized to create chiral ligands for asymmetric catalysis or to act as a template for controlling the stereochemistry of reactions.

While research has focused on various derivatives of spiro[4.5]decane for applications in catalysis and as enzyme inhibitors, the specific use of Spiro[4.5]decane, 7-hexadecyl- in this context is an area ripe for exploration. researchgate.netrsc.org The hexadecyl chain could be exploited to impart solubility in non-polar reaction media or to direct the catalyst to specific interfacial regions in biphasic systems. For instance, a catalytically active functional group could be introduced onto the spiro[4.5]decane core, with the hexadecyl tail serving to anchor the catalyst to a hydrophobic support or to the surface of a micelle in an aqueous environment. This could lead to the development of recyclable catalysts or catalytic systems with enhanced activity and selectivity due to localized concentration effects.

Table 2: Physicochemical Properties of Spiro[4.5]decane and its 7-hexadecyl- Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Spiro[4.5]decaneC₁₀H₁₈138.25~182
Spiro[4.5]decane, 7-hexadecyl-C₂₆H₅₀362.68~429.23 (estimate) chembk.com

Future Research Directions and Emerging Paradigms for Spiro 4.5 Decane, 7 Hexadecyl

Development of Highly Efficient and Selective Catalytic Systems for its Synthesis

The synthesis of Spiro[4.5]decane, 7-hexadecyl- currently relies on multi-step procedures. Future research will likely focus on the development of more efficient and selective catalytic systems to streamline its production, with a particular emphasis on stereoselectivity.

Recent advancements in the synthesis of spiro[4.5]decanes have showcased the power of synergistic photocatalysis and organocatalysis. For instance, a [3+2] cycloaddition reaction has been developed to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) under metal-free conditions, highlighting a green chemistry approach. mdpi.comresearchgate.net Future work could adapt such methodologies to introduce the hexadecyl group onto the spiro[4.5]decane core. Another promising avenue involves the use of samarium(II) iodide (SmI2)-promoted ketyl radical mediated tandem cyclizations, which have been shown to construct spiro[4.5]decanes stereoselectively. nih.govacs.org The stereochemical outcome of these reactions can be controlled by the choice of activators, offering a pathway to specific isomers of 7-hexadecyl-spiro[4.5]decane. nih.govacs.org

Furthermore, transition-metal-catalyzed C-H bond functionalization presents a powerful strategy for the direct introduction of the hexadecyl chain onto a pre-formed spiro[4.5]decane skeleton. riken.jpnih.govspringernature.com Research into iridium catalysts with specialized ligands, such as spirobipyridine, has demonstrated high activity for the functionalization of unreactive C-H bonds in hydrocarbons. riken.jp Exploring similar catalytic systems could lead to a more atom-economical synthesis of the target molecule.

A key challenge in synthesizing 7-hexadecyl-spiro[4.5]decane is the control of stereochemistry at the spirocenter and the C-7 position. Future catalytic systems will need to address this challenge to provide access to enantiomerically pure forms of the compound, which may be crucial for applications in areas like materials science and electronics. The stereoselective synthesis of related spiro[4.5]decane and spiro[5.5]undecane systems has been achieved through the oxidative cleavage of readily available tricyclic precursors, suggesting another potential synthetic route to be explored. tandfonline.com

Table 1: Potential Catalytic Strategies for the Synthesis of Spiro[4.5]decane, 7-hexadecyl-

Catalytic ApproachPotential AdvantagesKey Research Focus
Synergistic Photocatalysis and OrganocatalysisMetal-free, high atom economy, high diastereoselectivity. mdpi.comresearchgate.netAdaptation for the introduction of a long alkyl chain.
SmI2-Promoted Radical CyclizationStereoselective formation of the spirocyclic core. nih.govacs.orgControl of stereochemistry at the C-7 position.
Transition-Metal-Catalyzed C-H FunctionalizationDirect introduction of the hexadecyl group, high atom economy. riken.jpnih.govspringernature.comDevelopment of catalysts for selective functionalization of the spiro[4.5]decane core.
Oxidative Cleavage of Tricyclic PrecursorsAccess to functionalized spirocycles from simple aromatic precursors. tandfonline.comDesign of precursors suitable for the synthesis of the 7-hexadecyl derivative.

Integration with Supramolecular Chemistry for Advanced Functional Materials

The presence of a long hexadecyl chain in Spiro[4.5]decane, 7-hexadecyl- strongly suggests its potential as a building block for supramolecular assemblies. The interplay between the rigid spirocyclic core and the flexible, hydrophobic alkyl chain could lead to the formation of highly ordered structures with unique properties.

The length of the alkyl chain is known to significantly influence the physicochemical properties and self-assembly behavior of molecules. patsnap.comresearchgate.netresearchgate.netnih.govrsc.org Longer alkyl chains generally lead to increased hydrophobicity and can drive the formation of specific aggregated structures. patsnap.comresearchgate.netresearchgate.net Future research should investigate how the hexadecyl group in 7-hexadecyl-spiro[4.5]decane directs its self-assembly in different solvents and on various surfaces. This could lead to the formation of micelles, vesicles, or Langmuir-Blodgett films with potential applications in drug delivery, surface patterning, and sensor technology.

Exploration of Its Role in Non-Conventional Chemical Processes (e.g., Flow Chemistry, Mechanochemistry)

The synthesis and modification of Spiro[4.5]decane, 7-hexadecyl- could be significantly advanced by embracing non-conventional chemical processes like flow chemistry and mechanochemistry. These technologies offer advantages in terms of efficiency, safety, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.orgtaylorfrancis.comyoutube.com This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of complex molecules, including functionalized alicyclic amines, has been successfully demonstrated using flow chemistry. springernature.comacs.org Future research could focus on developing a continuous flow synthesis of 7-hexadecyl-spiro[4.5]decane, potentially integrating catalytic steps and purification in a single, automated process.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or solvent-minimal approach to synthesis. researchgate.netrsc.orgspringernature.comrsc.org This aligns with the principles of green chemistry by reducing waste and energy consumption. Cross-coupling reactions have been successfully carried out in the solid state using mechanochemical methods, suggesting that the C-C bond formation to attach the hexadecyl chain could be achieved through this technique. springernature.comresearchgate.net Investigating the mechanochemical synthesis of Spiro[4.5]decane, 7-hexadecyl- could lead to a more sustainable and efficient manufacturing process.

Advanced Analytical Methodologies for Complex System Analysis and In Situ Monitoring of Reactions

A deeper understanding of the synthesis and behavior of Spiro[4.5]decane, 7-hexadecyl- will require the application of advanced analytical methodologies. In particular, in situ monitoring techniques are crucial for elucidating reaction mechanisms and optimizing reaction conditions.

Techniques such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for real-time analysis of reacting mixtures without the need for sampling. nih.govacs.orgmt.comspectroscopyonline.com This provides valuable kinetic and mechanistic data that can be used to improve the efficiency and selectivity of the synthesis of 7-hexadecyl-spiro[4.5]decane. For instance, monitoring a diastereoselective ligand exchange reaction in situ has provided detailed mechanistic insights. nih.gov The development of methods for the in-situ monitoring of stereoselective reactions will be particularly important for controlling the chirality of the final product.

Mass spectrometry techniques, such as those coupled with ambient ionization methods, can provide rapid structural information about reactants, intermediates, and products, accelerating the optimization of reaction conditions. For the characterization of the final product and its potential supramolecular assemblies, advanced techniques like 2D NMR and solid-state NMR will be invaluable.

Synergistic Approaches Combining Computational and Experimental Chemistry for Predictive Design

The combination of computational modeling and experimental work offers a powerful synergistic approach to accelerate the discovery and development of new applications for Spiro[4.5]decane, 7-hexadecyl-.

Density Functional Theory (DFT) calculations can be employed to predict the structural, electronic, and thermodynamic properties of different isomers of 7-hexadecyl-spiro[4.5]decane. researchgate.netresearchgate.netnih.gov Such calculations can help in understanding the relative stabilities of different conformers and in predicting their reactivity. For example, DFT studies have been used to verify the proposed reaction mechanisms and analyze the diastereoselectivity in the synthesis of spiro[4.5]decane derivatives. researchgate.net This predictive power can guide experimental efforts towards the most promising synthetic routes and target structures.

Computational modeling can also be used to simulate the self-assembly behavior of Spiro[4.5]decane, 7-hexadecyl-, predicting how the interplay of the spirocyclic core and the alkyl chain will lead to the formation of different supramolecular structures. This can aid in the design of new materials with specific desired properties. By integrating computational predictions with experimental validation, the research and development cycle for new applications of this compound can be significantly shortened.

Q & A

Q. What are the primary synthetic strategies for constructing the spiro[4.5]decane core in 7-hexadecyl derivatives?

The spiro[4.5]decane framework is typically synthesized via acid-catalyzed rearrangements of endo alcohols or Pd(OAc)₂–PPh₃-mediated coupling reactions with aryl halides. For example, an efficient method involves oxidative cleavage of intermediates to generate the spiro system . Intramolecular cyclization of α-diazoamides using chiral silver catalysts can also achieve stereoselective spirocyclization . Key analytical tools (e.g., NMR, X-ray crystallography) are critical for confirming spiro connectivity and substituent orientation .

Q. How can researchers characterize the molecular structure and substituent effects in 7-hexadecyl-spiro[4.5]decane derivatives?

Structural analysis relies on NMR (¹H/¹³C) to identify coupling constants and chemical shifts, particularly for distinguishing β-glycosidic linkages or spiro-junction stereochemistry . Boiling points (e.g., ~205°C for unsubstituted spiro[4.5]decane) and vapor pressure data (0.2 mmHg at 25°C) inform purification strategies . Computational methods like DFT can model steric effects of the hexadecyl chain on spiro-ring conformation .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective formation of 7-hexadecyl-spiro[4.5]decane derivatives in catalytic systems?

Chiral Ag catalysts (e.g., (S)-TRIPAg) enable enantioselective intramolecular dearomatization, forming azaspiro[4.5]decane via electrophilic addition and protodemetalation pathways . Rhodium catalysts, however, favor alternative pathways like C–H insertion, highlighting the role of metal coordination in chemo- and enantioselectivity . Kinetic studies and isotopic labeling are recommended to resolve competing pathways.

Q. How does the hexadecyl chain influence the bioactivity of spiro[4.5]decane derivatives in drug discovery?

The hexadecyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets (e.g., dopamine agonists). Structure-activity relationship (SAR) studies on analogs (e.g., 4-indolylmethyl-substituted derivatives) show that alkyl chain length correlates with receptor binding affinity . Computational docking and molecular dynamics simulations can map hydrophobic interactions with target proteins .

Q. What methodologies address contradictions in reported biochemical pathways for spiro[4.5]decane derivatives?

Discrepancies in target identification (e.g., dopamine vs. GABA receptors) may arise from assay specificity or impurity profiles. orthogonal assays (e.g., radioligand binding, functional cAMP assays) and high-purity synthesis (HPLC ≥99%) are critical . Meta-analyses of published SAR data can reconcile conflicting results .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scaling up 7-hexadecyl-spiro[4.5]decane synthesis?

Use factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to identify optimal yield parameters . For stereochemical control, chiral stationary phase HPLC or capillary electrophoresis ensures enantiomeric excess (ee) validation . Pilot-scale reactions should monitor exotherms due to the hexadecyl chain’s steric bulk .

Q. What statistical approaches resolve conflicting data in spiro compound bioactivity studies?

Multivariate analysis (e.g., PCA) can disentangle confounding variables like solvent residues or isomer ratios . Bayesian meta-analysis is recommended for integrating heterogeneous datasets, particularly when comparing in vitro vs. in vivo efficacy .

Emerging Research Directions

Q. Can 7-hexadecyl-spiro[4.5]decane derivatives act as modular scaffolds for targeted drug delivery?

The hexadecyl chain’s amphiphilic properties suggest utility in lipid nanoparticle formulations. Proof-of-concept studies could conjugate the spiro core with therapeutic payloads (e.g., siRNA) and assess cellular uptake via fluorescence tagging .

Q. What environmental factors destabilize spiro[4.5]decane derivatives during long-term storage?

Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation products (e.g., oxidation at the spiro junction). Antioxidants (e.g., BHT) or inert atmosphere storage may mitigate decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.